A Comprehensive Guide to the Spectroscopic Characterization of Dimethyl[(1,3-thiazol-5-yl)methyl]amine
A Comprehensive Guide to the Spectroscopic Characterization of Dimethyl[(1,3-thiazol-5-yl)methyl]amine
Introduction
Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous biologically active molecules.[1][2] A thorough spectroscopic characterization is fundamental to confirm its chemical identity, purity, and structure. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, each analytical technique offers complementary information, culminating in a comprehensive and unambiguous structural elucidation.
While a complete set of publicly available experimental spectra for dimethyl[(1,3-thiazol-5-yl)methyl]amine is not readily found in the searched literature, this guide will detail the expected spectral characteristics based on the analysis of related thiazole derivatives and general spectroscopic principles. Furthermore, it provides robust, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For dimethyl[(1,3-thiazol-5-yl)methyl]amine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the aromatic and electron-withdrawing nature of the thiazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 (thiazole) | 8.5 - 9.0 | Singlet (s) | 1H | The proton at the C-2 position of the thiazole ring is highly deshielded due to the adjacent sulfur and nitrogen atoms. |
| H-4 (thiazole) | 7.5 - 8.0 | Singlet (s) | 1H | The proton at the C-4 position is also on the aromatic thiazole ring. |
| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet (s) | 2H | These protons are adjacent to the electron-withdrawing thiazole ring and the nitrogen atom, leading to a downfield shift. |
| Methyl (-N(CH₃)₂) | 2.3 - 2.6 | Singlet (s) | 6H | The two methyl groups are equivalent and attached to a nitrogen atom, resulting in a single, deshielded signal. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (thiazole) | 150 - 155 | This carbon is deshielded due to its position between two heteroatoms (N and S) in an aromatic ring. |
| C-4 (thiazole) | 140 - 145 | An aromatic carbon within the thiazole ring. |
| C-5 (thiazole) | 120 - 125 | The carbon atom of the thiazole ring to which the aminomethyl group is attached. |
| Methylene (-CH₂-) | 55 - 60 | This carbon is influenced by the adjacent thiazole ring and the nitrogen atom. |
| Methyl (-N(CH₃)₂) | 45 - 50 | The two equivalent methyl carbons attached to the nitrogen. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
Materials:
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Dimethyl[(1,3-thiazol-5-yl)methyl]amine sample (5-10 mg)
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Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (usually pre-added to deuterated solvents)
Instrumentation:
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent residual peak or the TMS signal (0.00 ppm). Integrate the ¹H NMR signals.
Causality Behind Experimental Choices:
-
Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[5] DMSO-d₆ is a suitable alternative, particularly for more polar compounds.
-
Field Strength: A higher field strength (e.g., 400 MHz or above) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.[4]
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of dimethyl[(1,3-thiazol-5-yl)methyl]amine is expected to show characteristic absorption bands for the thiazole ring and the tertiary amine functionality.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3150 | C-H stretch | Aromatic (Thiazole) | Medium |
| 2950 - 3000 | C-H stretch | Aliphatic (CH₂ and CH₃) | Medium-Strong |
| ~1600, ~1480 | C=C and C=N stretch | Aromatic Ring (Thiazole) | Medium |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium-Weak |
| ~850 | C-S stretch | Thiazole Ring | Medium |
Key Insights: As a tertiary amine, the spectrum will notably lack the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[6]
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: With a clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
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Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Causality Behind Experimental Choices:
-
ATR-FTIR: The ATR technique is favored for its simplicity, speed, and minimal sample preparation requirements, making it a robust method for routine analysis.
IR Experimental Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Predicted Mass Spectral Data
Molecular Ion Peak: The molecular weight of dimethyl[(1,3-thiazol-5-yl)methyl]amine (C₇H₁₂N₂S) is 156.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is expected at m/z = 156.
Key Fragmentation Pathways:
-
Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a thiazole radical and the formation of a stable iminium ion at m/z = 58 ([CH₂=N(CH₃)₂]⁺). This is often the base peak.
-
Loss of a Methyl Group: Fragmentation may also occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z = 141.
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation, although the initial alpha-cleavage is typically more favorable.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.
Procedure:
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Causality Behind Experimental Choices:
-
GC-MS: This is a standard and robust method for the analysis of volatile and thermally stable compounds like the one . It provides both retention time data (from the GC) and a mass spectrum, which enhances the confidence of identification.
-
Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation, which is valuable for structural elucidation by creating a detailed fragmentation "fingerprint."
MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of dimethyl[(1,3-thiazol-5-yl)methyl]amine. While direct experimental data is not widely published, the predicted spectra, based on established principles and data from related compounds, offer a clear guide for what researchers should expect. The detailed protocols provided herein represent best practices in the field for acquiring high-quality, reliable spectroscopic data, ensuring the scientific integrity of any future studies on this and similar molecules.
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